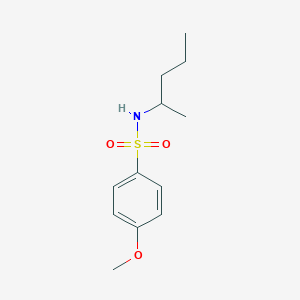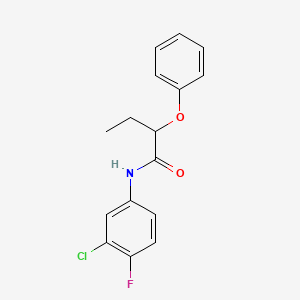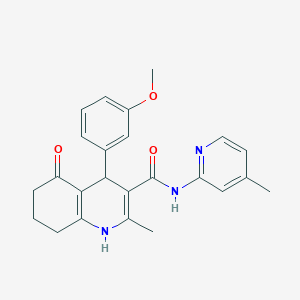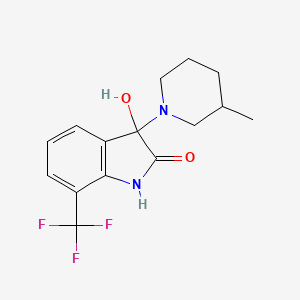![molecular formula C22H15ClN2O6S B4955843 4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4955843.png)
4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide is a chemical compound with the chemical formula C20H13ClN2O6S. This compound is commonly known as "NBDNJ" and is used in scientific research for its various properties.
Mecanismo De Acción
The mechanism of action of NBDNJ is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects:
NBDNJ has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, NBDNJ has been shown to have anti-microbial activity against certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NBDNJ in lab experiments is its ability to selectively bind to certain proteins, making it a useful tool for protein detection and analysis. However, the limitations of using NBDNJ include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on NBDNJ. One area of interest is the development of new derivatives of NBDNJ with improved properties. Another area of research is the investigation of the potential use of NBDNJ in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, NBDNJ is a chemical compound with various properties that make it a useful tool in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial activities have been extensively studied, and it has been used as a fluorescent probe for protein detection. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of NBDNJ is a complex process that involves several steps. The first step is the preparation of 2-hydroxy-1-naphthaldehyde, which is then reacted with 4-amino-3-nitrobenzenesulfonamide to form the intermediate product. The intermediate product is then reacted with 4-hydroxy-3-(2-hydroxy-1-naphthyl)phenylamine and chlorosulfonic acid to form the final product, NBDNJ.
Aplicaciones Científicas De Investigación
NBDNJ has been extensively used in scientific research due to its various properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. NBDNJ has also been used as a fluorescent probe for the detection of histidine-tagged proteins.
Propiedades
IUPAC Name |
4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O6S/c23-18-8-7-15(12-19(18)25(28)29)32(30,31)24-14-6-10-20(26)17(11-14)22-16-4-2-1-3-13(16)5-9-21(22)27/h1-12,24,26-27H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTOFOOSAFCVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4955768.png)
![dimethyl 5-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}isophthalate](/img/structure/B4955769.png)


![1-[(4-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-propanesulfonic acid - (4-methoxyphenyl)amine (1:1) hydrate](/img/structure/B4955804.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955818.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4955830.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4955831.png)
![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4955835.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)